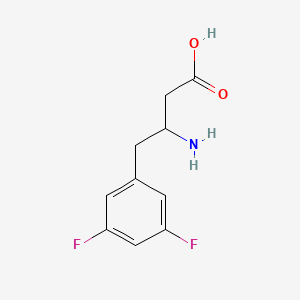![molecular formula C28H45NO5Si B12284563 (3a'S,4'R,5'R,6a'R)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-N-[(1R)-2-hydroxy-1-phenylethyl]-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxamide](/img/structure/B12284563.png)
(3a'S,4'R,5'R,6a'R)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-N-[(1R)-2-hydroxy-1-phenylethyl]-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3a’S,4’R,5’R,6a’R)-5’-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-N-[(1R)-2-hydroxy-1-phenylethyl]-5,5-dimethyl-spiro[1,3-dioxane-2,2’(1’H)-pentalene]-4’-carboxamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique spiro structure, which is often associated with interesting chemical and biological properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese dieser Verbindung beinhaltet wahrscheinlich mehrere Schritte, einschließlich der Bildung der Spirostruktur und der Einführung verschiedener funktioneller Gruppen. Typische Synthesewege können umfassen:
- Bildung des Spiro[1,3-dioxan-2,2’(1’H)-pentalen]-Kerns durch Cyclisierungsreaktionen.
- Einführung der Hexahydro- und Dimethylsilylgruppen durch selektive Reduktions- und Silylierungsreaktionen.
- Anbindung der N-[(1R)-2-Hydroxy-1-phenylethyl]-Gruppe durch Amidbindungsbildung.
Industrielle Produktionsverfahren
Die industrielle Produktion solcher komplexer Moleküle beinhaltet oft die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Dies kann die Verwendung von Hochdurchsatz-Screening-Techniken umfassen, um die besten Katalysatoren, Lösungsmittel und Temperaturen für jeden Schritt der Synthese zu identifizieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Die Verbindung kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Umwandlung von Hydroxylgruppen in Carbonylgruppen.
Reduktion: Reduktion von Carbonylgruppen in Hydroxylgruppen.
Substitution: Ersatz von funktionellen Gruppen durch andere Gruppen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, können umfassen:
Oxidationsmittel: wie Kaliumpermanganat oder Chromtrioxid.
Reduktionsmittel: wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitutionsreagenzien: wie Alkylhalogenide oder Acylchloride.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation der Hydroxylgruppe ein Keton oder Aldehyd ergeben, während die Reduktion einer Carbonylgruppe einen Alkohol ergeben kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle oder als Reagenz in verschiedenen organischen Reaktionen verwendet werden.
Biologie
In der Biologie kann die Verbindung auf ihre potentielle biologische Aktivität untersucht werden, z. B. auf ihre Fähigkeit, mit bestimmten Enzymen oder Rezeptoren zu interagieren.
Medizin
In der Medizin kann die Verbindung auf ihre potentiellen therapeutischen Wirkungen untersucht werden, z. B. auf ihre Fähigkeit, als Medikament oder Medikamentenvorläufer zu wirken.
Industrie
In der Industrie kann die Verbindung bei der Produktion von Spezialchemikalien oder Materialien mit einzigartigen Eigenschaften verwendet werden.
Wirkmechanismus
Der Mechanismus, durch den diese Verbindung ihre Wirkungen ausübt, hängt von ihren spezifischen Wechselwirkungen mit molekularen Zielstrukturen ab. Zum Beispiel kann sie an ein bestimmtes Enzym oder einen bestimmten Rezeptor binden, was zu einer Veränderung der Aktivität dieses Ziels führt. Die beteiligten Wege können Signaltransduktionswege oder Stoffwechselwege umfassen.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it may bind to a specific enzyme or receptor, leading to a change in the activity of that target. The pathways involved may include signal transduction pathways or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen können andere Spiroverbindungen oder Moleküle mit ähnlichen funktionellen Gruppen umfassen. Beispiele sind:
- Spiro[1,3-dioxan-2,2’(1’H)-pentalen]-Derivate.
- Verbindungen mit Hexahydro- und Dimethylsilylgruppen.
Einzigartigkeit
Die Einzigartigkeit dieser Verbindung liegt in ihrer spezifischen Kombination funktioneller Gruppen und ihrer Spirostruktur, die ihr einzigartige chemische und biologische Eigenschaften verleihen können.
Eigenschaften
Molekularformel |
C28H45NO5Si |
|---|---|
Molekulargewicht |
503.7 g/mol |
IUPAC-Name |
2'-[tert-butyl(dimethyl)silyl]oxy-N-(2-hydroxy-1-phenylethyl)-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxamide |
InChI |
InChI=1S/C28H45NO5Si/c1-26(2,3)35(6,7)34-23-13-20-14-28(32-17-27(4,5)18-33-28)15-21(20)24(23)25(31)29-22(16-30)19-11-9-8-10-12-19/h8-12,20-24,30H,13-18H2,1-7H3,(H,29,31) |
InChI-Schlüssel |
RFODHSIIJZKRDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC2(CC3CC(C(C3C2)C(=O)NC(CO)C4=CC=CC=C4)O[Si](C)(C)C(C)(C)C)OC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




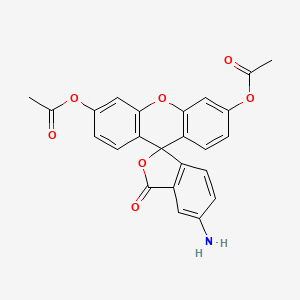


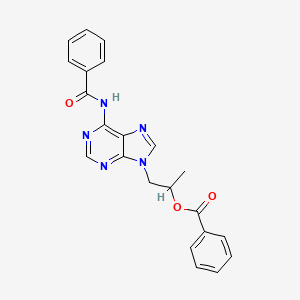

![3-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol](/img/structure/B12284525.png)
![1-[3-(Benzyloxy)cyclobutyl]methanamine](/img/structure/B12284529.png)
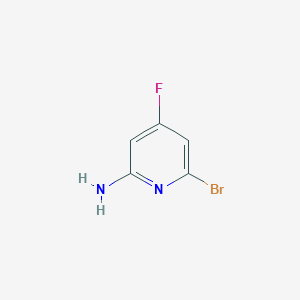
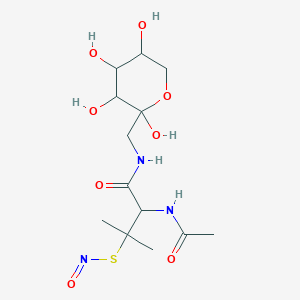
![5-(diaminomethylideneamino)-2-[[1-[2-[[4-methyl-2-[[1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12284548.png)
